molecular formula C11H14N4O B2384801 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 2251054-52-9

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2384801
CAS No.: 2251054-52-9
M. Wt: 218.26
InChI Key: LERBNMHFJHNTJJ-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a compound of interest in the field of organic synthesis and catalysis. It serves as a building block in the synthesis of pyrazole and pyridine derivatives, which have shown diverse biological and chemical properties. For instance, magnetically separable graphene oxide anchored sulfonic acid has been synthesized and shown to catalyze the formation of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles efficiently under microwave irradiation, demonstrating the compound's role in facilitating green chemistry approaches (Zhang et al., 2016).

Antimicrobial and Insecticidal Activity

The compound has been explored for its potential in the development of new antimicrobial and insecticidal agents. Research has been conducted on pyrimidine-linked pyrazole derivatives, synthesized using a similar scaffold, which have demonstrated significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This highlights the versatility of the compound's structural framework in generating active molecules against various pests and pathogens.

Biological Evaluation and Molecular Docking

The compound has been used as a key intermediate in the synthesis of new fused heterocyclic moieties, such as pyrazolo[3,4-d]thiazoles, which have been evaluated for their antimicrobial and antioxidant activities. Molecular docking studies suggest that these compounds could act as inhibitors for specific enzymes, indicating their potential in drug discovery and medicinal chemistry (Rizk et al., 2020).

Synthesis of Heterocyclic Compounds

This compound has also facilitated the synthesis of diverse heterocyclic structures, which are crucial in pharmaceutical research and development. The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods, including microwave-assisted one-pot synthesis and metal-free sequential dual oxidative amination, demonstrating the compound's utility in creating complex molecules with potential therapeutic applications (Polo et al., 2017; Yan et al., 2013).

Properties

IUPAC Name

3-(oxan-4-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-5-9-10(7-1-3-16-4-2-7)14-15-11(9)13-6-8/h5-7H,1-4,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBNMHFJHNTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3C=C(C=NC3=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.